molecular formula C15H25ClN2 B3851421 N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine

N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine

Cat. No.: B3851421
M. Wt: 268.82 g/mol
InChI Key: SIWGIVPIQPJUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is an organic compound that belongs to the class of substituted aromatic amines. This compound is characterized by the presence of a 3-chlorophenyl group attached to a methyl group, which is further connected to an ethane-1,2-diamine backbone with three ethyl groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine typically involves the reaction of 3-chlorobenzyl chloride with N,N,N’-triethylethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as phase-transfer catalysts, can also be employed to improve the reaction rate and selectivity. The product is typically purified through distillation or recrystallization to achieve the desired purity for further applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

Major Products Formed

    Oxidation: N-oxides of N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine
  • N’-[(3-bromophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine
  • N’-[(3-methylphenyl)methyl]-N,N,N’-triethylethane-1,2-diamine

Uniqueness

N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN2/c1-4-17(5-2)10-11-18(6-3)13-14-8-7-9-15(16)12-14/h7-9,12H,4-6,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWGIVPIQPJUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.